Lithium acetylacetonate

Description

Properties

IUPAC Name |

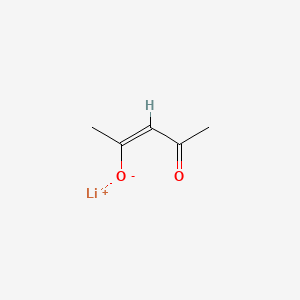

lithium;4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOOCAGEXVCBQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=CC(=O)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940823 | |

| Record name | Lithium 4-oxopent-2-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19185-99-0, 18115-70-3 | |

| Record name | Lithium 4-oxopent-2-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The stoichiometric reaction is represented as:

In practice, the reaction is conducted in anhydrous ethanol or tetrahydrofuran (THF) to prevent lithium hydroxide hydration. A molar ratio of 1:1 LiOH to Hacac is maintained, with reflux conditions (70–80°C) for 4–6 hours to ensure complete conversion. The product precipitates upon cooling and is isolated via vacuum filtration.

Optimization Considerations

-

Solvent Choice : Ethanol yields higher purity (>97%) compared to THF due to better solubility of LiOH.

-

Moisture Control : Rigorous exclusion of water prevents LiOH hydrolysis, which reduces yield.

-

Temperature : Excessive heat (>90°C) promotes ligand decomposition, evidenced by discoloration.

Metathesis Reaction Approach

Alternative routes employ metathesis between lithium salts (e.g., LiCl) and alkali metal acetylacetonates. For example:

This method exploits the low solubility of NaCl in acetone, facilitating product separation.

Procedure

-

Dissolve sodium acetylacetonate (10 mmol) in dry acetone.

-

Add lithium chloride (10 mmol) and stir at 25°C for 12 hours.

-

Filter off NaCl precipitate and evaporate the solvent to isolate Li(acac).

Advantages and Limitations

-

Yield : 85–90%, lower than the hydroxide route due to equilibrium limitations.

-

Purity : Residual NaCl (<2%) may require recrystallization from ethanol.

Solvent-Free Solid-State Synthesis

Emerging protocols utilize mechanochemical synthesis to avoid solvents. Lithium carbonate (Li₂CO₃) and Hacac are ball-milled in a 1:2 molar ratio for 2 hours. The reaction proceeds via:

Key Parameters

-

Milling Time : Extended milling (>3 hours) degrades the product.

-

Scale-Up : Limited to laboratory-scale due to heat dissipation challenges.

Purification and Characterization

Post-synthesis purification is critical for applications in electronics and catalysis.

Recrystallization

Li(acac) is recrystallized from hot ethanol (60°C) to achieve >99% purity. Cooling to −20°C maximizes crystal yield.

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 250°C (dec.) | DSC |

| IR (ν, cm⁻¹) | 1580 (C=O), 1520 (C=C) | FTIR |

| Solubility (g/100 mL) | 12 (ethanol), 0.3 (water) | Gravimetric |

Industrial-Scale Production

Commercial manufacturers (e.g., Sigma-Aldrich, American Elements) adapt laboratory methods with the following modifications:

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

Li(acac) functions as a bidentate ligand , forming stable six-membered chelate rings through coordination of lithium ions to the oxygen atoms of the acetylacetonate anion . This structure enhances solubility in organic solvents and influences its reactivity in catalytic systems.

Key structural features :

-

Chelation geometry: Distorted tetrahedral or square planar coordination in solid and solution states .

-

Aromatic character in the C₃O₂Li ring, enabling electrophilic substitution reactions .

Catalytic Reactivity in Organic Transformations

Li(acac) acts as a catalyst or co-catalyst in diverse reactions:

Oligomerization and Polymerization

-

Facilitates ethylene oligomerization via Ziegler-Natta mechanisms .

-

Enhances reaction rates in styrene polymerization compared to non-chelated lithium salts .

Hydrogenation and Isomerization

-

Catalyzes selective hydrogenation of α,β-unsaturated carbonyl compounds .

-

Promotes alkene isomerization through Li⁺-assisted stabilization of transition states.

Comparative Reactivity with Sodium Analogues

Studies highlight divergent pathways between Li(acac) and sodium acetylacetonate (Na(acac)):

Mechanistic Insight :

-

Li⁺’s smaller ionic radius and stronger Lewis acidity favor nucleophilic addition .

-

Na⁺’s larger size enables unique ligand-catalyzed methylenation pathways .

Ligand Exchange and Hydrolysis

In solution, Li(acac) undergoes dynamic equilibria:

Electrochemical Behavior :

-

Reduction in acetonitrile yields Fe(acac)₂ via ligand exchange with iron complexes .

-

Coulometric studies confirm stepwise ligand displacement mechanisms .

Biological Interactions

While not a primary focus, Li(acac) exhibits dose-dependent effects on cell proliferation, mirroring lithium chloride (LiCl), suggesting Li⁺-mediated biological activity .

Structural and Spectroscopic Data

UV-Vis Analysis :

-

ranges: 250–300 nm (varies with solvent and concentration) .

-

Chelation shifts confirmed via NMR (δ 1.8–2.1 ppm for methyl groups) .

Thermal Stability :

Scientific Research Applications

Electrochemical Applications

Lithium-Ion Batteries

Lithium acetylacetonate serves as a precursor for synthesizing lithium cobalt oxide (LiCoO2), a widely used cathode material in lithium-ion batteries. The sol-gel electrospinning method utilizes this compound to produce nanostructured fibers that enhance the electrochemical properties of battery materials. This approach allows for improved ion conductivity and energy density in battery systems .

Table 1: Properties of this compound in Battery Applications

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Thermal Stability | Stable up to 200°C |

| Electrochemical Performance | High specific capacity |

| Application | Cathode material synthesis |

Catalytic Applications

Soluble Catalysts in Lithium-Oxygen Batteries

This compound is utilized as a soluble catalyst in lithium-oxygen battery systems. It facilitates the reduction of side reactions and enhances the overall efficiency of the battery by integrating with superoxide intermediates during discharge cycles. This catalytic role is crucial for achieving high capacities and prolonging battery life .

Case Study: Vanadium(III) Acetylacetonate as a Catalyst

Research has demonstrated that vanadium(III) acetylacetonate can effectively lower charge voltage and improve reaction kinetics in lithium-oxygen batteries when combined with this compound. This synergy addresses the challenges posed by reactive intermediates, thereby enhancing battery performance .

Biomedical Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colon, breast, and pancreatic cancers. The mechanism appears to involve modulation of cell signaling pathways influenced by lithium ions, which are known to affect cellular growth dynamics .

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (mM) | Effect on Cell Growth |

|---|---|---|

| Colon Cancer | 10 | Significant reduction |

| Breast Cancer | 5 | Moderate inhibition |

| Pancreatic Cancer | 20 | Induction of apoptosis |

| Neuroblastoma | 10 | Growth inhibition |

Synthesis of Advanced Materials

Nanostructured Materials

This compound plays a pivotal role in synthesizing advanced nanostructured materials through electrospinning techniques. These materials exhibit enhanced properties suitable for various applications, including sensors and catalysis. The ability to control morphology at the nanoscale allows for tailored properties that meet specific industrial needs .

Mechanism of Action

The mechanism of action of lithium acetylacetonate involves its ability to form stable coordination complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions. The molecular targets and pathways involved include:

Metal Coordination: The acetylacetonate ligand binds to metal ions through its oxygen atoms, forming a stable chelate ring.

Comparison with Similar Compounds

Sodium Acetylacetonate: Similar in structure but with sodium instead of lithium.

Potassium Acetylacetonate: Similar in structure but with potassium instead of lithium.

Transition Metal Acetylacetonates: Complexes with metals such as iron, cobalt, and nickel.

Uniqueness: Lithium acetylacetonate is unique due to its specific reactivity and stability. It forms highly stable complexes with transition metals, making it particularly useful in catalysis and material science .

Biological Activity

Lithium acetylacetonate (Li(acac)) is a lithium salt of acetylacetone, a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article delves into the biological activity of Li(acac), summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily recognized for its applications in organic synthesis and as a precursor for lithium-based materials in batteries. However, its biological implications are increasingly being explored, especially concerning its effects on cell viability and proliferation.

-

Influence on Cell Viability :

- Research indicates that the cytotoxic effects of Li(acac) are largely mediated by lithium ions rather than the acetoacetate component itself. In vitro studies have shown that Li(acac) reduces cell viability in various cancer cell lines, including neuroblastoma and renal cell carcinoma, similarly to lithium chloride (LiCl) .

-

Antiproliferative Effects :

- The antiproliferative effects of Li(acac) have been linked to lithium's ability to influence several cellular pathways, including mitochondrial function and signaling pathways associated with cancer growth. Studies demonstrate that Li ions can inhibit ATP production and promote apoptosis in cancer cells .

- Role in Ketogenic Diets :

Study on Cell Lines

A pivotal study assessed the effects of Li(acac) on various cell lines over five days using concentrations ranging from 2.5 mM to 10 mM. The results indicated a dose-dependent inhibition of cell growth across all tested lines, with similar effects observed when cells were treated with LiCl . Notably, sodium chloride (NaCl) did not exhibit any significant impact, underscoring the specific role of lithium ions.

Neuroprotective Effects

Another significant area of research has focused on lithium's neuroprotective properties. A study using proton magnetic resonance spectroscopy found that therapeutic doses of lithium increased N-acetyl-aspartate (NAA), a marker associated with neuronal viability, in the human brain . This suggests that Li(acac) may also have implications for neuroprotection beyond its anticancer properties.

Table 1: Effects of this compound on Cell Viability

| Concentration (mM) | Cell Line Type | Viability (%) | Notes |

|---|---|---|---|

| 2.5 | Neuroblastoma | 70 | Moderate inhibition |

| 5 | Renal Cell Carcinoma | 50 | Significant reduction |

| 10 | Human Embryonic Kidney Cells | 30 | High cytotoxicity observed |

Table 2: Comparison of Effects between Lithium Salts

| Treatment | Effect on Cell Growth | Mechanism |

|---|---|---|

| Li(acac) | Inhibitory | ATP inhibition, apoptosis |

| LiCl | Inhibitory | Similar to Li(acac) |

| NaCl | No effect | Control group |

Q & A

Q. What are the established protocols for synthesizing lithium acetylacetonate, and how can its purity be validated?

this compound is typically synthesized via transesterification or ligand exchange reactions. For example, it has been used as a co-catalyst with rubidium carbonate in polycarbonate synthesis, where reaction conditions (catalyst ratios, temperature, and residence time) are critical for optimizing yield . Purity validation requires spectroscopic characterization (e.g., NMR for ligand integrity) and elemental analysis to confirm stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability and solvent residue levels .

Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?

Key techniques include:

- FTIR : To confirm the presence of acetylacetonate ligand vibrations (e.g., C=O and C-H stretches).

- XRD : For crystallinity and phase identification, particularly when comparing synthetic batches .

- NMR : To detect impurities or solvent residues (e.g., residual ethylenediamine in coordination complexes) .

- TGA/DSC : To evaluate thermal decomposition profiles and stability under varying atmospheres .

Q. In which research applications is this compound most frequently employed?

It is primarily used as:

- A catalyst in polymerization reactions (e.g., transesterification for polycarbonate synthesis) .

- A precursor in sol-gel processes for inorganic materials, leveraging its solubility in organic solvents .

- A ligand source in coordination chemistry, where its chelating properties stabilize metal ions .

Advanced Research Questions

Q. How does this compound’s coordination geometry influence its catalytic activity in polymer synthesis?

The acetylacetonate ligand forms a six-membered chelate ring with lithium, which enhances its Lewis acidity and stabilizes intermediates in polymerization. Comparative studies with other alkali metal acetylacetonates (e.g., sodium or potassium) reveal that lithium’s smaller ionic radius improves catalytic efficiency in ring-opening polymerization, but may reduce thermal stability due to weaker metal-ligand bonds . Kinetic studies (e.g., Arrhenius plots) can quantify these effects under varying temperatures .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from differences in:

- Reaction conditions : Moisture sensitivity or solvent polarity (e.g., THF vs. toluene) can alter ligand dissociation rates .

- Impurity profiles : Residual solvents (e.g., ethylenediamine) may act as co-catalysts or inhibitors. Rigorous purification protocols (e.g., recrystallization in anhydrous ethanol) are essential .

- Characterization methods : Use standardized metrics (e.g., turnover frequency, TOF) and control experiments to isolate variables .

Q. How can this compound’s stability be modulated for high-temperature applications?

Stability enhancements involve:

- Ligand modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to strengthen metal-ligand bonds.

- Encapsulation : Embedding the compound in mesoporous matrices (e.g., silica) to reduce decomposition .

- In situ characterization : Pair TGA with mass spectrometry (TGA-MS) to identify decomposition byproducts and adjust synthetic protocols .

Q. What methodologies are optimal for studying this compound’s role in hybrid perovskite solar cells?

In perovskite precursor solutions, this compound may act as a dopant to improve charge transport. Techniques include:

- XPS : To analyze lithium’s oxidation state and interfacial interactions.

- Impedance spectroscopy : To quantify ion mobility in perovskite layers .

- Competition experiments : Compare performance with other alkali metal acetylacetonates to isolate lithium-specific effects .

Methodological Guidelines

Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions?

- Document moisture control : Use gloveboxes or Schlenk lines for air-sensitive steps .

- Standardize catalyst activation : Pre-dry this compound at 80°C under vacuum to remove adsorbed water .

- Report full characterization data : Include NMR spectra, elemental analysis, and crystallinity indices in supplementary materials .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Multivariate analysis : Use principal component analysis (PCA) to identify dominant variables (e.g., temperature, solvent) across datasets.

- Error propagation models : Quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters) .

- Meta-analysis : Compare results across studies using standardized metrics (e.g., TOF, yield) while accounting for methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.